molecular formula C21H17N5O2S B2996406 (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034266-32-3

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2996406
CAS No.: 2034266-32-3
M. Wt: 403.46
InChI Key: SSKXTMCGLIEWAI-UHFFFAOYSA-N
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Description

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is a common strategy in the treatment of hormone-dependent cancers .

Mode of Action

The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties . These components bind to the iron in the heme moiety of the CYP-450 enzyme, which is a part of the aromatase complex . The carbonyl group in the compound’s structure also plays a significant role due to its ability to form hydrogen bonds .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by these hormones .

Pharmacokinetics

For instance, the presence of the 1,2,4-triazole ring in other compounds has been associated with improved pharmacokinetics and pharmacological properties .

Result of Action

The primary result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a reduction in the growth of estrogen-dependent cancers . Additionally, compounds with similar structures have shown various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities .

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a novel synthetic molecule with a complex structure that includes an azetidine ring, a triazole moiety, and a thiazole ether. This unique combination of functional groups suggests significant potential for various biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.

Structural Overview

The molecular formula of this compound is C21H17N5O2SC_{21}H_{17}N_{5}O_{2}S with a molecular weight of 403.46 g/mol. The presence of the triazole and thiazole rings is notable as these structures are frequently associated with bioactive compounds.

PropertyValue
Molecular FormulaC21H17N5O2S
Molecular Weight403.46 g/mol
CAS Number2034265-91-1

Antimicrobial and Antifungal Properties

Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial and antifungal properties. For example, triazoles are known for their effectiveness against fungal infections, while thiazoles exhibit broad-spectrum antimicrobial activity. The structural features of this compound suggest that it may share similar properties.

Anticancer Activity

Research indicates that triazole derivatives can demonstrate cytotoxic effects against various cancer cell lines. In particular, studies have shown that compounds with similar structural motifs can inhibit the growth of human cancer cell lines such as U937 and HL60 . The potential anticancer activity of this compound could be explored through in vitro assays to evaluate its effectiveness against specific cancer types.

The primary target for this compound appears to be the aromatase enzyme , which plays a crucial role in estrogen biosynthesis. The interaction between the compound and the aromatase enzyme is facilitated by the nitrogen atoms in the triazole ring and the carbonyl group from the phenyl moiety. This interaction could lead to reduced estrogen levels, which is particularly relevant in hormone-dependent cancers such as breast cancer.

Case Studies and Research Findings

Recent studies have synthesized various triazole derivatives and assessed their biological activities:

  • Triazole Derivatives : A series of novel 1,2,3-triazoles were synthesized and exhibited cytotoxic activity against human cancer cell lines .
  • Thiazole Compounds : Compounds with thiazole structures have shown significant antimicrobial effects against various pathogens, indicating that similar derivatives could enhance therapeutic efficacy .
  • Combination Therapy Potential : The unique combination of triazole and thiazole functionalities within an azetidine framework may provide synergistic effects that enhance biological activity compared to other compounds containing only one of these moieties.

Properties

IUPAC Name

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c27-20(16-6-8-18(9-7-16)28-21-22-10-11-29-21)25-12-17(13-25)26-14-19(23-24-26)15-4-2-1-3-5-15/h1-11,14,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKXTMCGLIEWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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